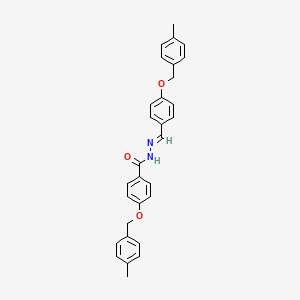![molecular formula C25H20ClN3O5 B15021079 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021079.png)
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chloromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Hydrazone Intermediate: The hydrazone intermediate is synthesized by reacting 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the hydrazone intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or chloromethoxyphenyl moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can be compared with other similar compounds, such as:
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Similar structure but lacks the chloromethoxyphenyl group.
1-(1,3-Benzodioxol-5-yl)ethanol: Contains the benzodioxole moiety but differs in the functional groups attached.
5-Chloro-2-methoxybenzaldehyde: Contains the chloromethoxyphenyl group but lacks the benzodioxole moiety.
The uniqueness of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H20ClN3O5 |
|---|---|
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-chloro-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H20ClN3O5/c1-32-21-10-8-19(26)13-18(21)14-27-29-25(31)20(28-24(30)17-5-3-2-4-6-17)11-16-7-9-22-23(12-16)34-15-33-22/h2-14H,15H2,1H3,(H,28,30)(H,29,31)/b20-11+,27-14+ |
Clave InChI |
CTVJVHGQAKXHFY-ACNNEDIFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020996.png)
![N'-[(1E)-(5-hydroxy-2-nitrophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15021003.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide](/img/structure/B15021005.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021015.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021025.png)
![Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate](/img/structure/B15021030.png)
![2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15021032.png)
![6-Methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15021048.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
